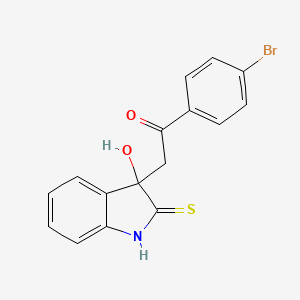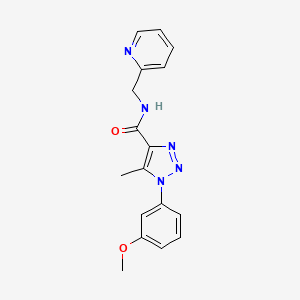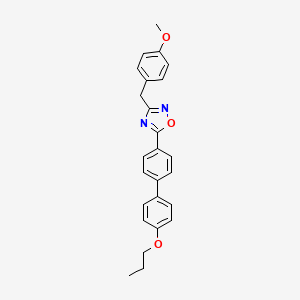
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in cancer cell metabolism. It has gained significant attention in recent years due to its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone binds to the active site of glutaminase, inhibiting its activity and reducing the production of glutamate, a key metabolite in cancer cell metabolism. This leads to a decrease in ATP production, which is essential for cancer cell growth and survival. This compound has been shown to be selective for cancer cells, sparing normal cells, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, reduce cell proliferation, and inhibit tumor growth in animal models. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy. This compound has been tested in non-cancerous cells and has shown no significant toxicity, indicating its selectivity for cancer cells.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has several advantages for lab experiments, including its selectivity for cancer cells, its ability to sensitize cancer cells to other chemotherapeutic agents, and its potential as a combination therapy. However, this compound has limitations, including its low solubility and stability, which can affect its efficacy in in vivo studies.
Future Directions
For 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone research include the development of more stable and soluble analogs and the optimization of dosing and delivery methods.
Synthesis Methods
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-bromobenzaldehyde, which is then reacted with 3-hydroxy-2-thioxo-2,3-dihydro-1H-indole to form the intermediate product. The final step involves the reaction of the intermediate product with ethyl chloroacetate to yield this compound. The synthesis of this compound has been optimized to increase yield and purity, making it more accessible for research purposes.
Scientific Research Applications
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to selectively inhibit glutaminase, an enzyme involved in glutamine metabolism, which is essential for cancer cell growth and survival. This compound has been tested in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in reducing cell proliferation and inducing cell death. This compound has also been tested in animal models, showing significant anti-tumor effects.
properties
IUPAC Name |
1-(4-bromophenyl)-2-(3-hydroxy-2-sulfanylidene-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-11-7-5-10(6-8-11)14(19)9-16(20)12-3-1-2-4-13(12)18-15(16)21/h1-8,20H,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKWLYXGDIYMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=S)N2)(CC(=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5143306.png)
![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)
![N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine](/img/structure/B5143323.png)
![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![5-(1-azepanyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143346.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5143360.png)
![ethyl 5-[({[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5143364.png)

![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)

![7-benzoyl-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143411.png)